

# thermodynamic properties of 2-ETHOXY SULFONYLETHANOL

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 2-ETHOXY SULFONYLETHANOL

Cat. No.: B1329904

[Get Quote](#)

An In-depth Technical Guide to the Thermodynamic Properties of **2-Ethoxysulfonylethanol**: Methodologies, Predictions, and Experimental Design

**Abstract:** This technical guide provides a comprehensive framework for understanding and determining the thermodynamic properties of **2-Ethoxysulfonylethanol**. Given the limited availability of empirical data for this compound, this document emphasizes the integration of computational prediction with robust experimental methodologies. **2-Ethoxysulfonylethanol**, with its ethoxy, sulfonyl, and hydroxyl functional groups, presents an interesting subject for thermodynamic analysis and holds potential as a building block in pharmaceutical and materials science.<sup>[1]</sup> This guide is structured to provide researchers, scientists, and drug development professionals with not only the predicted properties but also the detailed, field-proven protocols necessary for their empirical validation. We delve into the causality behind experimental choices, ensuring that each protocol serves as a self-validating system for generating high-fidelity data.

## Introduction to 2-Ethoxysulfonylethanol

### Chemical Identity and Structure

**2-Ethoxysulfonylethanol** (Molecular Formula:  $C_4H_{10}O_4S$ ) is an organic compound featuring a unique combination of functional groups: a hydroxyl ( $-OH$ ) group, a sulfonyl ( $-SO_2-$ ) group, and an ethoxy ( $-OCH_2CH_3$ ) group.<sup>[1]</sup> This structure imparts a high degree of polarity and the capacity for significant hydrogen bonding, which are expected to heavily influence its thermodynamic behavior and physical properties like solubility and boiling point.<sup>[1]</sup>

Structural Formula:  $\text{CH}_3\text{CH}_2\text{O-SO}_2\text{-CH}_2\text{CH}_2\text{OH}$

The presence of both electron-withdrawing (sulfonyl) and electron-donating (ethoxy) moieties, combined with the protic hydroxyl group, makes it a versatile intermediate for chemical synthesis.

## Significance and Potential Applications

While specific applications for **2-Ethoxysulfonylethanol** are not yet widely documented, compounds containing sulfonyl groups are of significant interest in pharmaceutical development.<sup>[1]</sup> They are often explored as enzyme inhibitors, anti-inflammatory agents, and antidiabetic compounds.<sup>[1]</sup> A thorough understanding of the thermodynamic properties of this molecule is a critical prerequisite for its application in process design, formulation development, and computational modeling of its interactions in biological systems.

## The Challenge: A Path Forward in a Data-Scarce Environment

A survey of standard chemical databases reveals a scarcity of experimentally determined thermodynamic data for **2-Ethoxysulfonylethanol**. This guide addresses this gap by presenting a dual-pronged approach:

- **Prediction and Estimation:** Leveraging computational chemistry and comparisons with structurally similar compounds to establish a baseline of expected values.
- **Experimental Validation:** Providing detailed, step-by-step protocols for key experimental techniques that allow researchers to generate their own high-quality data.

## Predicted Physicochemical Properties

The properties in the following table are estimated based on the analysis of its functional groups and comparison with related sulfonyl compounds, such as 2-(ethylsulfonyl)ethanol.<sup>[1]</sup> The ethoxy group, replacing an ethyl group, is expected to increase polarity and may slightly alter the melting and boiling points.<sup>[1]</sup> These values should be considered provisional until verified by empirical measurement.

Property	Predicted Value	Basis for Estimation
Molecular Weight	154.18 g/mol	Calculated from Chemical Formula (C <sub>4</sub> H <sub>10</sub> O <sub>4</sub> S)
Physical State	Solid to Liquid	Temperature Dependent
Melting Point	30 - 40 °C	Based on related sulfonyl compounds. <a href="#">[1]</a>
Boiling Point	~160-170 °C @ 2.5 mmHg	Extrapolated from 2-(ethylsulfonyl)ethanol. <a href="#">[1]</a> <a href="#">[2]</a>
Flash Point	~190 °C	Based on 2-(ethylsulfonyl)ethanol. <a href="#">[1]</a> <a href="#">[2]</a>
Solubility	Soluble in water, alcohols	High polarity and hydrogen bonding capacity. <a href="#">[1]</a>
Hygroscopicity	Hygroscopic	Common for compounds with hydroxyl and sulfonyl groups. <a href="#">[2]</a>

## Computational Approaches for Thermodynamic Prediction

When experimental data is unavailable, computational thermodynamics provides a powerful alternative for estimating key properties like enthalpy, entropy, and Gibbs free energy.[\[3\]](#)[\[4\]](#) These methods use quantum mechanics and statistical mechanics to model molecular behavior and derive macroscopic thermodynamic quantities.[\[3\]](#)[\[5\]](#)

## Recommended Methodology: Density Functional Theory (DFT)

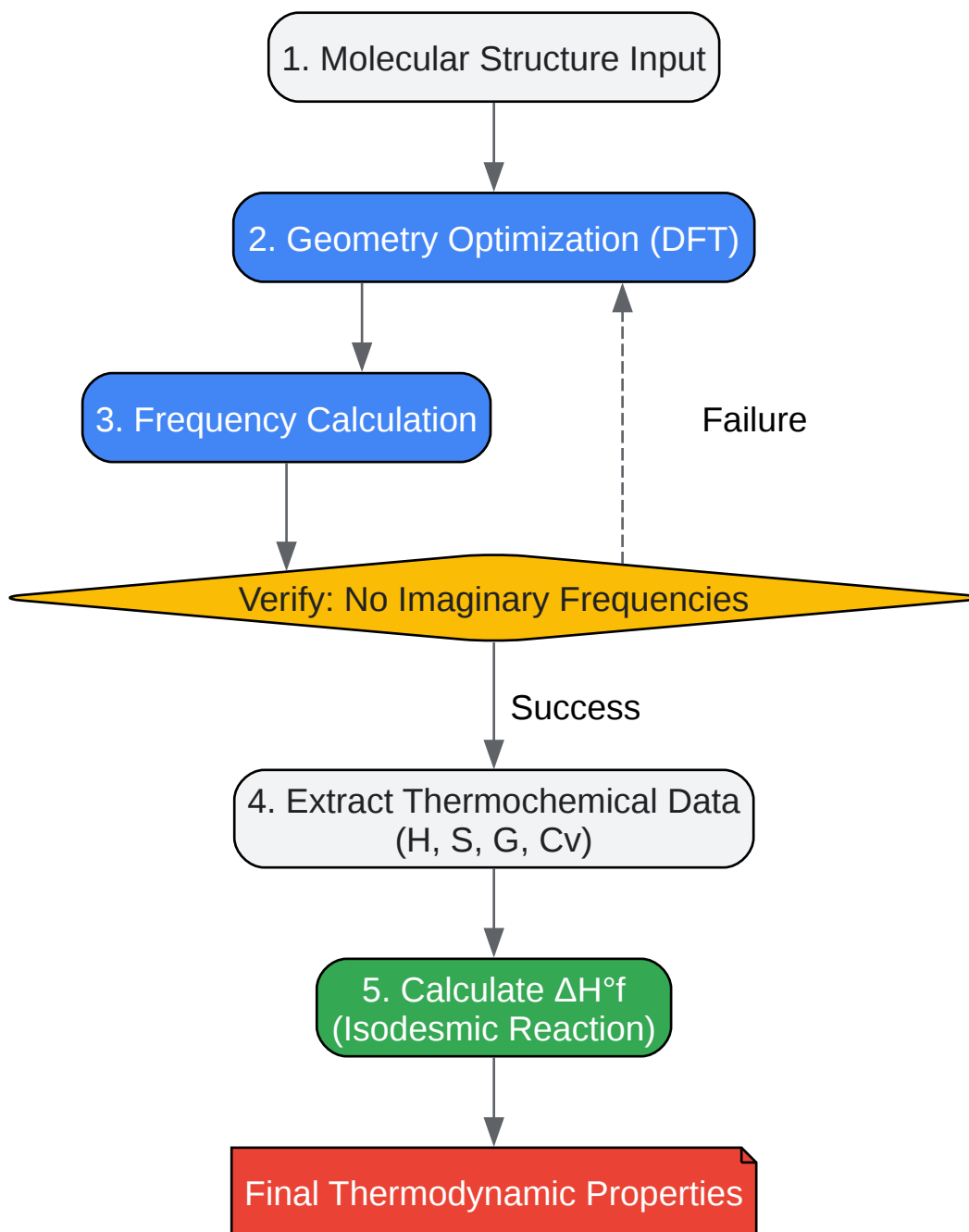
For a molecule like **2-Ethoxysulfonylethanol**, Density Functional Theory (DFT) with a suitable basis set, such as B3LYP/6-31G++(d,p), offers a good balance between computational cost and accuracy for predicting thermodynamic properties.[\[6\]](#)

## Protocol: DFT-Based Thermodynamic Property Calculation

This protocol outlines the workflow for calculating the standard enthalpy of formation, entropy, and heat capacity.

- Molecular Geometry Optimization:
  - Step 1: Construct the 3D model of **2-Ethoxysulfonylethanol** in a computational chemistry software package.
  - Step 2: Perform a geometry optimization calculation to find the lowest energy conformation of the molecule. This is a critical step, as all subsequent calculations depend on the correct molecular structure.
- Frequency Calculation:
  - Step 1: Using the optimized geometry, perform a frequency calculation at the same level of theory.
  - Step 2: Confirm that the optimization resulted in a true energy minimum by ensuring there are no imaginary frequencies.
  - Expertise & Experience: The frequency calculation provides the zero-point vibrational energy (ZPVE) and the vibrational, rotational, and translational contributions to the thermodynamic functions.[\[5\]](#)
- Thermochemical Analysis:
  - Step 1: Extract the thermochemical data from the output of the frequency calculation. This typically includes enthalpy (H), entropy (S), and Gibbs free energy (G).
  - Step 2: The calculated enthalpy is often a relative value. To obtain the standard enthalpy of formation ( $\Delta H^\circ_f$ ), an appropriate isodesmic reaction or atomization energy method must be used, comparing the target molecule to compounds with well-known experimental  $\Delta H^\circ_f$  values.[\[7\]](#)[\[8\]](#)

## Visualization: Computational Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for predicting thermodynamic properties using DFT.

## Experimental Determination of Core Properties

While computational methods are invaluable, experimental validation is the gold standard. The following sections detail the protocols for measuring the fundamental thermodynamic properties of **2-Ethoxysulfonylethanol**.

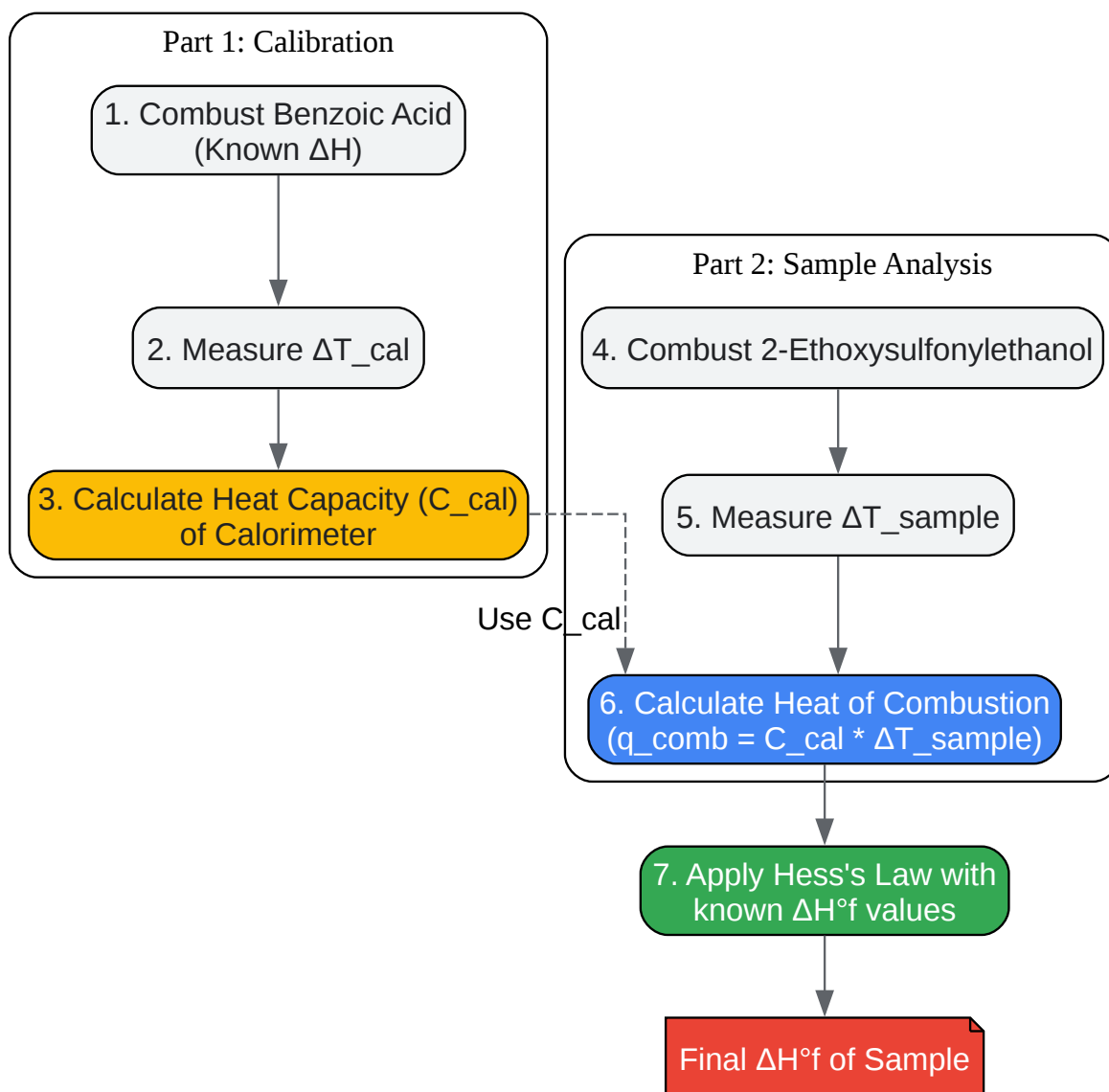
## Standard Enthalpy of Formation ( $\Delta H^\circ_f$ )

The standard enthalpy of formation is the change in enthalpy when one mole of a compound is formed from its constituent elements in their standard states.<sup>[7][9]</sup> It is a fundamental measure of a molecule's stability.

Bomb calorimetry is the primary technique for determining the heat of combustion, from which the enthalpy of formation can be calculated using Hess's Law.<sup>[7][10][11]</sup>

- Calorimeter Calibration:
  - Step 1: Accurately weigh a pellet of a standard substance with a precisely known heat of combustion, such as benzoic acid.<sup>[11]</sup>
  - Step 2: Place the pellet in the sample holder inside the "bomb" vessel.
  - Step 3: Pressurize the bomb with a high-purity oxygen (~30 atm).
  - Step 4: Submerge the sealed bomb in a known volume of water in the calorimeter's insulated bucket.
  - Step 5: Ignite the sample and record the temperature change ( $\Delta T$ ) of the water.
  - Step 6: Calculate the heat capacity ( $C_{cal}$ ) of the calorimeter using the known energy release of the standard and the measured  $\Delta T$ .<sup>[12]</sup>
  - Trustworthiness: This calibration step is a self-validating system; it ensures that the heat absorbed by the entire apparatus is precisely accounted for, leading to accurate measurements for the unknown sample.
- Sample Measurement:
  - Step 1: Repeat steps 1-5 using a precisely weighed sample of **2-Ethoxysulfonylethanol**.

- Step 2: Calculate the heat of combustion ( $q_{\text{comb}}$ ) for the sample using the measured  $\Delta T$  and the predetermined  $C_{\text{cal}}$ .
- Calculation of  $\Delta H^\circ_f$ :
  - Step 1: Write the balanced combustion reaction for **2-Ethoxysulfonylethanol**:  
$$\text{C}_4\text{H}_{10}\text{O}_4\text{S}(\text{s/l}) + 5.5 \text{O}_2(\text{g}) \rightarrow 4 \text{CO}_2(\text{g}) + 5 \text{H}_2\text{O}(\text{l}) + \text{SO}_2(\text{g})$$
  - Step 2: Use Hess's Law to calculate the  $\Delta H^\circ_f$  of the sample. The equation is:  $\Delta H^\circ_{\text{comb}} = [4 * \Delta H^\circ_f(\text{CO}_2) + 5 * \Delta H^\circ_f(\text{H}_2\text{O}) + \Delta H^\circ_f(\text{SO}_2)] - [\Delta H^\circ_f(\text{C}_4\text{H}_{10}\text{O}_4\text{S}) + 5.5 * \Delta H^\circ_f(\text{O}_2)]$
  - Step 3: Rearrange the equation to solve for  $\Delta H^\circ_f(\text{C}_4\text{H}_{10}\text{O}_4\text{S})$ , using the experimentally determined  $\Delta H^\circ_{\text{comb}}$  and standard  $\Delta H^\circ_f$  values for  $\text{CO}_2$ ,  $\text{H}_2\text{O}$ ,  $\text{SO}_2$ , and  $\text{O}_2$  (which is zero).[\[9\]](#)[\[13\]](#)



[Click to download full resolution via product page](#)

Caption: Experimental workflow for determining  $\Delta H^\circ_f$  via bomb calorimetry.

## Specific Heat Capacity ( $C_p$ ) and Phase Transitions

Specific heat capacity is the amount of heat required to raise the temperature of a unit mass of a substance by one degree.[14] It is crucial for understanding how a material stores thermal

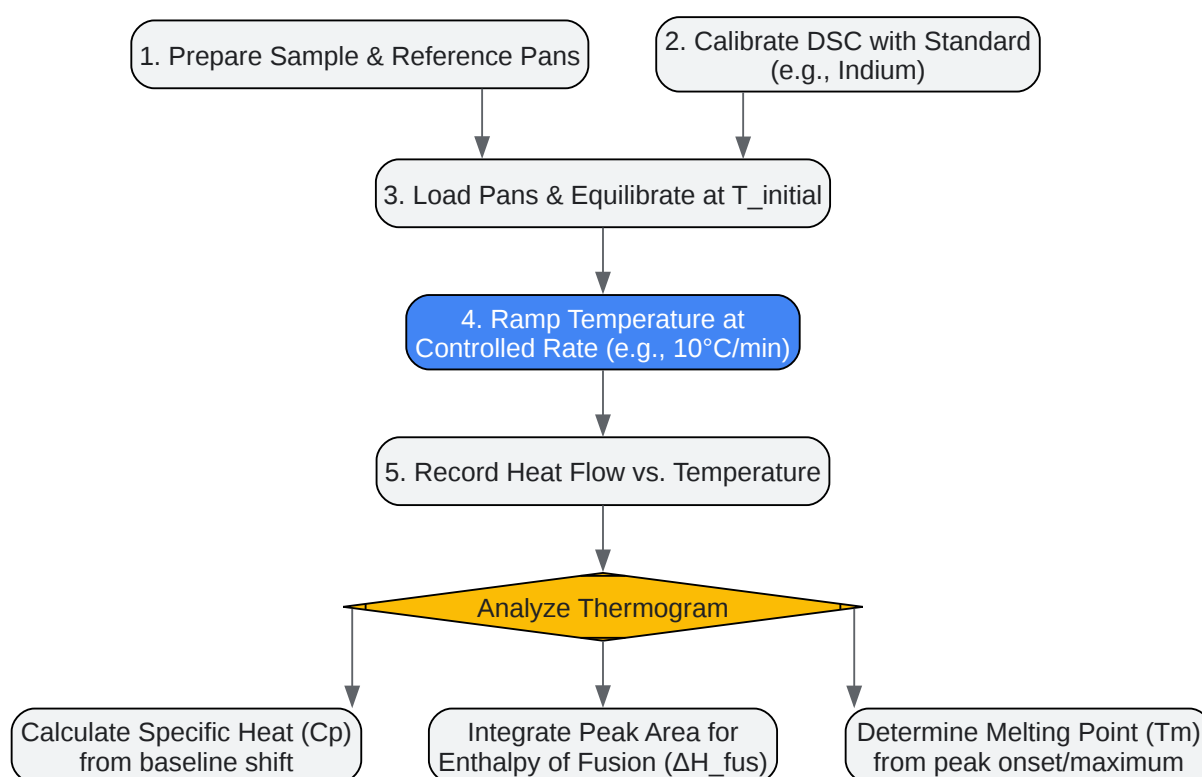


energy. Phase transitions, such as melting, provide data on enthalpy and entropy changes between states.<sup>[15]</sup>

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature.<sup>[16]</sup>

- Instrument Setup and Calibration:
  - Step 1: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium for melting point and enthalpy of fusion).
- Sample Preparation:
  - Step 1: Accurately weigh 5-10 mg of **2-Ethoxysulfonylethanol** into an aluminum DSC pan.
  - Step 2: Hermetically seal the pan to prevent any loss of volatile components during heating.
  - Step 3: Prepare an identical empty, sealed pan to be used as a reference.
  - Expertise & Experience: Using a reference pan is essential. The instrument measures the difference in heat flow, effectively canceling out the heat capacity of the pans themselves and isolating the thermal events of the sample.
- Measurement Procedure:
  - Step 1: Place the sample and reference pans into the DSC cell.
  - Step 2: Equilibrate the cell at a low temperature (e.g., -20 °C).
  - Step 3: Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature above the expected melting point (e.g., 80 °C).
  - Step 4: Record the heat flow versus temperature data.
- Data Analysis:

- Specific Heat ( $C_p$ ): In a region of the thermogram with no thermal transitions, the difference in heat flow is directly proportional to the sample's heat capacity. The software can calculate  $C_p$  by comparing the sample's heat flow curve to that of a known standard (like sapphire) run under identical conditions.
- Phase Transitions:
  - Melting Point ( $T_m$ ): The peak of the endothermic event corresponds to the melting temperature.
  - Enthalpy of Fusion ( $\Delta H_{fus}$ ): The area under the melting peak is integrated to determine the enthalpy of fusion. This value is a direct measure of the energy required to break the crystal lattice structure.[\[17\]](#)



[Click to download full resolution via product page](#)

Caption: Workflow for measuring Cp and phase transitions using DSC.

## Safety and Handling

Proper handling of **2-Ethoxysulfonylethanol** is essential. Based on data for structurally related compounds and its functional groups, the following precautions should be observed.

- Personal Protective Equipment (PPE): Wear appropriate protective gloves (nitrile), chemical safety goggles, and a lab coat.[2][18]
- Ventilation: Use only in a well-ventilated area or under a chemical fume hood.[18][19]
- Storage: The compound is expected to be hygroscopic.[2] Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
- First Aid:
  - Eyes: Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[2]
  - Skin: Wash off with soap and plenty of water.
  - Ingestion: Do NOT induce vomiting. Call a physician immediately.[18]

## Conclusion and Future Directions

This guide establishes a comprehensive methodology for the thermodynamic characterization of **2-Ethoxysulfonylethanol**, a compound for which public data is currently scarce. By combining the predictive power of computational chemistry with the definitive accuracy of experimental techniques like bomb calorimetry and DSC, researchers can build a complete thermodynamic profile. The protocols described herein are designed to be robust and self-validating, providing a clear path to generating reliable data for process modeling, safety assessments, and further research into the applications of this versatile molecule.

Future work should focus on measuring vapor pressure as a function of temperature to determine the enthalpy of vaporization, which is critical for distillation and purification process

design.[17] Furthermore, studying the thermodynamics of this compound in various solvent systems would provide crucial insights for its potential use in pharmaceutical formulations and reaction chemistry.[20]

## References

- Computational Thermodynamic Properties | Computational Chemistry Class Notes - Fiveable.
- Application of computational chemistry methods to obtain thermodynamic data for hydrogen production
- Summary of Methods for Testing the Thermodynamic Properties of M
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
- Mathematical Methods for Computing Thermodynamic Functions
- Computing Thermodynamic Properties - YouTube.
- Computational Models for Analyzing the Thermodynamic Properties of Linear Tri
- Comput
- Spectroscopic ellipsometry as a route to thermodynamic characterization - Soft Matter (RSC Publishing) DOI:10.1039/D2SM00959E.
- experimental thermodynamics volume vii - College of Engineering and Applied Science.
- Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applic
- Spectroscopic determination of thermodynamic quantities | Journal of Chemical Educ
- 2 - SAFETY D
- Estimation of Properties of Organic Compounds - ResearchG
- SAFETY D
- Methodology to Predict Thermodynamic Data from Spectroscopic Analysis | Request PDF.
- INVESTIGATION OF THERMODYNAMIC PROPERTIES OF ORGANIC SUBSTANCES.
- **2-ETHOXYSULFONYLETHANOL** (58337-44-3) for sale - Vulcanchem.
- Calorimetry: Techniques and Applic
- Safety D
- (PDF)
- Organic Chemistry Techniques (Edexcel International AS Chemistry): Revision Note - Save My Exams.
- 5.2 Calorimetry - Chemistry 2e | OpenStax.
- Ethanol, 2-ethoxy- - the NIST WebBook - National Institute of Standards and Technology.
- Using calorimeters for accurate heat measurement - Student Academic Success.

- Enthalpy and entropy contributions to the solubility of sulphamethoxypyridazine in solvent mixtures showing two solubility maxima - PubMed.
- 2-butoxyethanol -- Critically Evaluated Thermophysical Property Data
- Changes of the entropy of the MeOH, 2-PrOH, EtOH and ACN adsorption from water with surface coverage density of octadecyl stationary phases - ResearchG
- Table of specific he
- 7.
- Standard enthalpy of form
- Hydroxyl Enthalpy of Form
- Physical and Thermodynamic Properties of Aliphatic Alcohols - Standard Reference D
- Solid-to-solid polymorphic phase transitions in two isostructural Bi(III) complexes with 1-phenylethyl-N-ethylthiosemicarbazide and halogens - NIH.
- 2-Hydroxyethenyl Enthalpy of Form
- Isochoric lines and determination of phase transitions in supercritical reactors | Request PDF.
- Table of liquids specific he
- Standard Enthalpy of Formation\* for Various Compounds - Sistemas EEL.
- The effect of ethanol on the phase transition temperature and the phase structure of monounsaturated phosph
- Ethanol specific heat capacity in function of temperature and concentration.
- Entropy - 2nd Law of Thermodynamics - Enthalpy & Microst
- A transition into a supersolid phase in a two-dimensional diluted gas of electron-hole pairs.
- Thermodynamic Behavior of (2-Propanol + 1,8-Cineole) Mixtures: Isothermal Vapor–Liquid Equilibria, Densities, Enthalpies of Mixing, and Modeling - NIH.
- (PDF)
- Specific He

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 2-ETHOXYSULFONYLETHANOL (58337-44-3) for sale [vulcanchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fiveable.me [fiveable.me]

- 4. Computational thermodynamics - Wikipedia [en.wikipedia.org]
- 5. youtube.com [youtube.com]
- 6. scielo.br [scielo.br]
- 7. Standard enthalpy of formation - Wikipedia [en.wikipedia.org]
- 8. atct.anl.gov [atct.anl.gov]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Thermodynamic Properties of Organic Substances: Experiment, Modeling, and Technological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5.2 Calorimetry - Chemistry 2e | OpenStax [openstax.org]
- 12. monash.edu [monash.edu]
- 13. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 14. Table of specific heat capacities - Wikipedia [en.wikipedia.org]
- 15. Solid-to-solid polymorphic phase transitions in two isostructural Bi(III) complexes with 1-phenylethyl-N-ethylthiosemicarbazide and halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Summary of Methods for Testing the Thermodynamic Properties of Materials | Universal Lab Blog [universallab.org]
- 17. eng.uc.edu [eng.uc.edu]
- 18. fishersci.com [fishersci.com]
- 19. carlroth.com [carlroth.com]
- 20. Enthalpy and entropy contributions to the solubility of sulphamethoxypyridazine in solvent mixtures showing two solubility maxima - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [thermodynamic properties of 2-ETHOXY SULFONYLETHANOL]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1329904#thermodynamic-properties-of-2-ethoxysulfonylethanol]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)